Cholestane-3,7,12,24,25,26-hexol
Description
Overview of Polyhydroxylated Cholestanes and Sterol Metabolism
Polyhydroxylated cholestanes are a diverse group of sterols characterized by the presence of multiple hydroxyl (-OH) groups attached to the cholestane (B1235564) skeleton. These compounds are intermediates and products of sterol metabolism in a wide range of organisms, from marine invertebrates to humans. The addition of hydroxyl groups increases the polarity of the sterol molecule, which is a critical step in their biological processing and excretion.
In the broader picture of sterol metabolism, cholesterol serves as a primary precursor for the biosynthesis of many essential molecules, including steroid hormones and bile acids. The conversion of cholesterol into these more polar derivatives involves a series of enzymatic hydroxylations. For instance, in the biosynthesis of cholic acid, a primary bile acid in humans, the cholesterol molecule undergoes hydroxylation at positions 3, 7, and 12. hmdb.cawikipedia.org Further metabolism can occur on the side chain, leading to the formation of various polyhydroxylated cholestanes.
These extensively hydroxylated sterols are not merely metabolic byproducts; they exhibit a range of biological activities and are key players in maintaining metabolic homeostasis. In marine organisms, for example, polyhydroxylated sterols are widespread and are thought to have ecological significance.
Historical Context and Early Research on Cholestane-3,7,12,24,25,26-hexol
The study of polyhydroxylated cholestanes has its roots in the investigation of bile acid biosynthesis and the characterization of sterols from natural sources. Early research in the mid-20th century laid the groundwork for understanding the metabolic pathways involving these compounds.
A significant breakthrough directly relevant to this compound came in 1987 with the identification of this very compound in human urine. nih.gov A study published in the Journal of Lipid Research detailed the isolation and characterization of a new bile alcohol, 5β-cholestanehexol, from the urine of healthy individuals, where it was found as a glucuronide conjugate. nih.gov The structure was definitively assigned as (24S)-5β-cholestane-3α,7α,12α,24,25,26-hexol by comparing its mass spectral data and chromatographic properties with a synthetically prepared standard. nih.gov
This 1987 study also identified several other related C26 and C27 bile alcohols as minor constituents in human urine, including 5β-cholestane-3α,7α,12α,24,25-pentol and 5β-cholestane-3α,7α,12α,25,26-pentol. nih.gov The co-occurrence of these compounds led the researchers to hypothesize that the biosynthesis of this compound likely proceeds through the 26-hydroxylation of 5β-cholestane-3α,7α,12α,24,25-pentol. nih.gov
Prior to its definitive identification in humans, related research on the synthesis of similar polyhydroxylated cholestanes provided important context. For instance, a 1976 paper by Dayal and colleagues described the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24ξ,25-pentol. nih.govresearchgate.net Notably, their work mentioned the formation of 5β-cholestane-3α,7α,12α,25,26-pentol as a byproduct, highlighting the chemical complexities and the close structural relationships among these compounds. nih.govresearchgate.net This earlier synthetic work was crucial for developing the analytical standards needed for the eventual identification of these bile alcohols in biological samples.
Significance in Contemporary Sterol Biology Research
The significance of this compound in contemporary sterol biology research stems primarily from its role as an endogenous human metabolite and its position within the intricate network of bile acid biosynthesis. The discovery that this highly hydroxylated sterol is a natural component of human urine, albeit in small amounts, has implications for our understanding of cholesterol catabolism.
The average daily excretion of this compound was quantified in the 1987 study to be approximately 28.6 micrograms, constituting about 3.0% of the total urinary bile alcohols. nih.gov This finding underscores that the metabolic pathways of cholesterol are even more complex than previously thought and that minor pathways can lead to a variety of end products.
Contemporary research continues to unravel the complexities of bile acid metabolism and its role in health and disease. While direct and extensive recent studies on this compound are limited, its existence as a metabolic end-product is of interest to researchers studying inborn errors of bile acid synthesis and other metabolic disorders. The profile of urinary bile alcohols, including this hexol, can serve as a diagnostic marker for certain conditions.
Furthermore, the study of polyhydroxylated sterols in general remains an active area of research. These compounds are investigated for their potential biological activities, and understanding their biosynthesis and physiological roles is crucial. The enzymatic machinery responsible for the multiple hydroxylations of the sterol nucleus and side chain is of great interest to biochemists and molecular biologists. While specific research on the bioactivity of this compound is not abundant, its structural similarity to other biologically active polyhydroxylated sterols suggests that it may have functions that are yet to be explored.
Structure
2D Structure
3D Structure
Properties
CAS No. |
110612-30-1 |
|---|---|
Molecular Formula |
C27H48O6 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R,5S)-5,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O6/c1-15(5-8-22(31)26(3,33)14-28)18-6-7-19-24-20(13-23(32)27(18,19)4)25(2)10-9-17(29)11-16(25)12-21(24)30/h15-24,28-33H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24+,25+,26?,27-/m1/s1 |
InChI Key |
BUVRTWKYVCCTJS-TXXXLBLZSA-N |
SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
5 beta-cholestane-3-alpha,7 alpha,12 alpha,24,25,26-hexol 5 beta-cholestanehexol cholestane-3,7,12,24,25,26-hexol cholestane-3,7,12,24,25,26-hexol, (24R)-isome |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations of Cholestane 3,7,12,24,25,26 Hexol
Core Cholestane (B1235564) Skeleton and Hydroxylation Pattern
Cholestane-3,7,12,24,25,26-hexol is built upon the fundamental cholestane skeleton, a saturated tetracyclic hydrocarbon with 27 carbon atoms. wikipedia.org This rigid, four-ring structure is the backbone of cholesterol and other significant steroid molecules. mdpi.com The core of this compound is specifically a 5β-cholestane. steraloids.com The defining characteristic of this hexol is the presence of six hydroxyl (-OH) groups attached to this cholestane framework. These hydroxylations occur at positions 3, 7, 12, 24, 25, and 26. This specific pattern of hydroxylation is crucial in defining the molecule's chemical properties and biological interactions. The presence and location of these hydroxyl groups significantly increase the polarity of the otherwise nonpolar cholestane structure.
The hydroxylation of the cholestane skeleton is a critical enzymatic process. In the biosynthesis of related compounds like cholic acid, side-chain hydroxylation at the C-25 and C-26 positions is carried out by reconstituted systems from liver microsomes. nih.gov This enzymatic machinery, involving cytochrome P-450, is essential for the introduction of hydroxyl groups onto the steroid nucleus and side chain. nih.gov
| Structural Feature | Description |
|---|---|
| Core Skeleton | Cholestane |
| Number of Carbon Atoms | 27 |
| Ring Structure | Tetracyclic (Four fused rings) |
| Hydroxylation Positions | 3, 7, 12, 24, 25, 26 |
Stereoisomerism and Chirality at Hydroxylated Positions (e.g., (24R)-isomer, 5β-configuration)
The cholestane skeleton contains multiple chiral centers, leading to a vast number of possible stereoisomers. wikipedia.org The specific spatial arrangement of atoms, or stereochemistry, is critical to the biological function of these molecules. In this compound, the stereochemistry at the hydroxylated positions is of particular importance.
The term "5β-configuration" refers to the stereochemistry at the junction between the A and B rings of the steroid nucleus. In the 5β-isomer, the hydrogen atom at position 5 is oriented above the plane of the rings, resulting in a bent A/B ring junction. steraloids.com This is in contrast to the 5α-configuration, where the hydrogen is below the plane, leading to a flatter ring system.
Furthermore, the side chain of this compound also contains chiral centers, notably at position 24. This gives rise to different stereoisomers, such as the (24R)-isomer. The precise configuration of these chiral centers is determined by the enzymatic processes involved in their biosynthesis. For instance, a new bile alcohol identified in human urine was assigned the structure (24S)-5β-cholestane-3α,7α,12α,24,25,26-hexol based on comparison with a synthetic standard. nih.gov The biosynthesis of this compound is thought to involve the 26-hydroxylation of 5β-cholestane-3α,7α,12α,24,25-pentol. nih.gov
The stereochemistry of the hydroxyl groups on the steroid nucleus is also crucial. In many biologically active bile alcohols, the hydroxyl groups at positions 3, 7, and 12 adopt the α-configuration, meaning they are oriented below the plane of the steroid nucleus. nih.gov
| Stereochemical Feature | Description | Example |
|---|---|---|
| Ring Junction Stereochemistry | Configuration at the junction of the A and B rings. | 5β-configuration (cis-fused) |
| Side Chain Chirality | Stereoisomerism at chiral centers in the side chain. | (24R)-isomer, (24S)-isomer |
| Hydroxyl Group Orientation | Spatial arrangement of hydroxyl groups on the steroid nucleus. | 3α, 7α, 12α |
Related Cholestane Hexols and Pentols
This compound is part of a larger family of polyhydroxylated cholestane derivatives. These related compounds, including other hexols and various pentols, share the same core cholestane skeleton but differ in the number and/or position of their hydroxyl groups.
Several other cholestane hexols have been identified from natural sources. For example, scymnol is (24R)-5β-cholestane-3α,7α,12α,24,26,27-hexol. lipidmaps.orgnii.ac.jp Other examples include 5β-cholestane-2β,3α,7α,12α,26,27-hexol (arapaimol-B) and 5α-cholestane-3α,7α,12α,25,26,27-hexol (5α-dermophol). nii.ac.jp
Cholestane pentols are also closely related structurally. These compounds possess five hydroxyl groups. Examples of naturally occurring cholestane pentols include 5β-cholestane-3α,7α,12α,24,25-pentol and 5β-cholestane-3α,7α,12α,25,26-pentol. nih.govnih.gov The biosynthesis of this compound is likely linked to these pentols through specific hydroxylation steps. nih.gov For instance, the presence of 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol and 27-nor-5β-cholestane-3α,7α,12α,24,25,26-hexol suggests that 26-hydroxylation of the pentol is a probable biosynthetic pathway. nih.gov
| Compound Type | Compound Name | Hydroxylation Pattern |
|---|---|---|
| Hexol | This compound | 3, 7, 12, 24, 25, 26 |
| Hexol | Scymnol ((24R)-5β-cholestane-3α,7α,12α,24,26,27-hexol) | 3, 7, 12, 24, 26, 27 |
| Hexol | Arapaimol-B (5β-Cholestane-2β,3α,7α,12α,26,27-hexol) | 2, 3, 7, 12, 26, 27 |
| Pentol | 5β-Cholestane-3α,7α,12α,24,25-pentol | 3, 7, 12, 24, 25 |
| Pentol | 5β-Cholestane-3α,7α,12α,25,26-pentol | 3, 7, 12, 25, 26 |
Analogues and Derivatives, including 27-nor-Cholestane Derivatives
The structural framework of this compound serves as a template for a variety of analogues and derivatives. These compounds may have variations in the number of carbon atoms in the side chain or modifications to the functional groups.
A significant group of related compounds are the 27-nor-cholestane derivatives. wikipedia.org The prefix "nor" indicates the removal of a carbon atom. In 27-nor-cholestane derivatives, the terminal methyl group (C-27) of the cholestane side chain is absent, resulting in a 26-carbon skeleton. These compounds are also found as polyhydroxylated forms in biological systems. For example, 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol has been identified as a major bile alcohol in human urine. nih.govnih.gov The biosynthesis of this C26 pentol has been studied, and four stereoisomers have been synthesized. researchgate.net Furthermore, 27-nor-5β-cholestane-3α,7α,12α,24,25,26-hexol has also been identified, suggesting a close biosynthetic relationship with its 27-carbon counterpart. nih.gov
Other derivatives can be formed by modifying the hydroxyl groups, for instance, through the formation of esters or ethers. An example of a synthetic derivative is the N-benzylpyrrolo[2',3',4',5':22,23,24,25]-27-norcholest-5-ene 3β,16-diyl diacetate, which incorporates a pyrrole ring fused to the side chain. mdpi.com
| Derivative Type | Example Compound | Key Structural Modification |
|---|---|---|
| Nor-Cholestane Derivative | 27-Nor-5β-cholestane-3α,7α,12α,24,25-pentol | Absence of the C-27 methyl group |
| Nor-Cholestane Derivative | 27-Nor-5β-cholestane-3α,7α,12α,24,25,26-hexol | Absence of the C-27 methyl group |
| Synthetic Derivative | N-benzylpyrrolo[2',3',4',5':22,23,24,25]-27-norcholest-5-ene 3β,16-diyl diacetate | Fused pyrrole ring on the side chain and acetate groups |
Natural Occurrence and Distribution of Cholestane 3,7,12,24,25,26 Hexol
Occurrence in Mammalian Biological Systems (e.g., human urine, bile)
Research has identified specific forms of cholestane-3,7,12,24,25,26-hexol in human urine. One significant finding was the identification of (24S)-5β-cholestane-3α,7α,12α,24,25,26-hexol in the urine of healthy individuals. nih.gov This compound is excreted as a glucuronide, a common metabolic process that increases the water solubility of substances to facilitate their removal from the body. nih.govhmdb.ca The average daily excretion of this specific hexol was determined to be 28.6 micrograms, which accounted for 3.0% of the total bile alcohols measured in the urine samples. nih.gov
Another related C26 bile alcohol, 27-nor-5β-cholestane-3α,7α,12α,24ξ,25ξ,26-hexol , has been identified in the urine of an infant diagnosed with neonatal cholestasis, a condition characterized by reduced bile flow. nih.gov The presence of this and other bile alcohols in urine is thought to represent an alternative metabolic pathway for intermediates in the normal synthesis of bile acids. nih.gov
While bile alcohols are known to be secreted in bile and feces in certain metabolic disorders like cerebrotendinous xanthomatosis (CTX), the available scientific literature does not specify the presence of this compound in human bile. researchgate.netresearchgate.net
Presence in Other Biological Sources (e.g., marine organisms, plants)
Extensive searches of scientific literature did not yield any evidence of this compound being naturally present in marine organisms or plants. While marine sponges are known to be a rich source of a wide variety of polyhydroxylated sterols, and numerous sterols have been isolated from them, the specific cholestane-hexol has not been reported among these findings. nih.govmdpi.com
Distribution Patterns in Different Tissues and Biofluids
The distribution of this compound in various tissues and biofluids has not been extensively characterized in the scientific literature. Its confirmed presence is limited to urine. nih.govnih.gov There is currently no available data regarding its concentration or distribution in other biofluids such as blood, plasma, or serum, or in specific mammalian tissues.
Data Tables
Table 1: Urinary Excretion of (24S)-5β-cholestane-3α,7α,12α,24,25,26-hexol in Healthy Humans
| Parameter | Value | Reference |
| Average Daily Excretion | 28.6 µg | nih.gov |
| Percentage of Total Bile Alcohols | 3.0% | nih.gov |
Table 2: Identified Forms of this compound in Human Urine
| Compound Name | Biological Source | Condition | Reference |
| (24S)-5β-cholestane-3α,7α,12α,24,25,26-hexol | Urine | Healthy | nih.gov |
| 27-nor-5β-cholestane-3α,7α,12α,24ξ,25ξ,26-hexol | Urine | Neonatal Cholestasis | nih.gov |
Biosynthesis and Metabolic Pathways of Cholestane 3,7,12,24,25,26 Hexol
Precursor Sterols and Intermediates in Cholestane-3,7,12,24,25,26-hexol Formation
The journey to this compound begins with cholesterol, the primary precursor for all bile acids. nih.govnih.govresearchgate.netyoutube.comacs.org The synthesis of bile acids from cholesterol is a multi-step process involving a battery of enzymes located in various cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes. nih.govannualreviews.org This conversion is essential for the elimination of cholesterol from the body. annualreviews.org
Two primary pathways are responsible for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govnih.govresearchgate.netthemedicalbiochemistrypage.orgmhmedical.com The classic pathway, which accounts for the majority of bile acid production in humans, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govresearchgate.netnih.govyoutube.commetwarebio.com The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1). nih.govnih.govresearchgate.netthemedicalbiochemistrypage.org Both pathways converge to produce the primary bile acids, cholic acid and chenodeoxycholic acid. researchgate.netnih.gov
A crucial intermediate in the formation of this compound is 5β-cholestane-3α,7α,12α-triol . hmdb.canih.govnih.govnih.gov This triol is formed from cholesterol through a series of modifications to the steroid nucleus. researchgate.net Subsequent hydroxylations on the side chain of this triol lead to the formation of more polar compounds, including the hexol.
Further hydroxylations lead to the formation of other key intermediates such as 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24ξ,25-pentol . nih.govresearchgate.netnih.govresearchgate.net The accumulation of 25-hydroxylated C27-bile alcohols is a characteristic feature of cerebrotendinous xanthomatosis (CTX), a genetic disorder affecting bile acid synthesis due to mutations in the CYP27A1 gene. researchgate.net
| Precursor/Intermediate | Description |
| Cholesterol | The primary sterol precursor for all bile acids. |
| 7α-hydroxycholesterol | The product of the first and rate-limiting step in the classic pathway, catalyzed by CYP7A1. youtube.com |
| 5β-cholestane-3α,7α,12α-triol | A key intermediate formed after modifications to the steroid nucleus of cholesterol. hmdb.canih.govnih.govnih.gov |
| 5β-cholestane-3α,7α,12α,25-tetrol | A tetrahydroxylated intermediate formed by the action of microsomal 25-hydroxylase (CH25H). nih.govfrontiersin.org |
| 5β-cholestane-3α,7α,12α,24ξ,25-pentol | A pentahydroxylated intermediate in the pathway leading to cholic acid. nih.govresearchgate.net |
Enzymatic Steps and Catalytic Mechanisms Involved in Hydroxylation
The conversion of the relatively hydrophobic cholesterol molecule into the highly hydrophilic this compound is achieved through a series of hydroxylation reactions catalyzed by specific enzymes, primarily from the cytochrome P450 superfamily. nih.govresearchgate.netmdpi.com
Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. mdpi.comnih.gov In bile acid synthesis, several key CYP enzymes are involved:
CYP8B1 (Sterol 12α-hydroxylase): This microsomal enzyme is responsible for the 12α-hydroxylation of intermediates, which is a determining step for the synthesis of cholic acid. nih.govsinobiological.comwikipedia.orgnih.govnih.govwikipedia.orgnih.gov Its activity dictates the ratio of cholic acid to chenodeoxycholic acid. nih.gov
CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme initiates the alternative pathway of bile acid synthesis and is also involved in the side-chain oxidation in the classic pathway. nih.govnih.govresearchgate.netthemedicalbiochemistrypage.orgnih.govnih.govwikipedia.orgresearchgate.netnih.gov It can hydroxylate cholesterol at the C27 position and also acts on other bile acid intermediates. wikipedia.orgresearchgate.net
CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme is involved in the alternative pathway, where it hydroxylates 27-hydroxycholesterol. nih.govresearchgate.netyoutube.com
| Enzyme | Location | Function in Bile Acid Synthesis |
| CYP7A1 | Endoplasmic Reticulum | Rate-limiting step in the classic pathway; 7α-hydroxylation of cholesterol. nih.govresearchgate.netnih.govyoutube.commetwarebio.comnih.govyoutube.comnih.gov |
| CYP8B1 | Endoplasmic Reticulum | 12α-hydroxylation, directing synthesis towards cholic acid. nih.govsinobiological.comwikipedia.orgnih.govnih.govwikipedia.orgnih.gov |
| CYP27A1 | Mitochondria | Initiates the alternative pathway; side-chain oxidation. nih.govnih.govresearchgate.netthemedicalbiochemistrypage.orgnih.govnih.govwikipedia.orgresearchgate.netnih.gov |
| CYP7B1 | Endoplasmic Reticulum | 7α-hydroxylation of oxysterols in the alternative pathway. nih.govresearchgate.netyoutube.com |
The oxidation of the cholesterol side chain is a critical process that ultimately leads to the formation of C24 bile acids. nih.govnih.gov This process involves a series of hydroxylation and oxidation steps. The formation of this compound involves multiple hydroxylations of the side chain of 5β-cholestane-3α,7α,12α-triol.
The side-chain oxidation can be initiated by either mitochondrial or microsomal enzyme systems. nih.govnih.govacs.org The mitochondrial pathway, primarily involving CYP27A1, and the microsomal pathway, which can involve enzymes like microsomal 25-hydroxylase (CH25H), contribute to the generation of various hydroxylated intermediates. researchgate.netfrontiersin.org The sequential hydroxylation at positions 24, 25, and 26 on the cholestane (B1235564) side chain is a key feature of this process, leading to the formation of the highly polar hexol.
Conjugation Pathways (e.g., Glucuronidation) and Excretion Mechanisms
Once formed, highly hydroxylated and often cytotoxic bile acid intermediates and final products are further processed to facilitate their elimination from the body. hopkinsmedicine.org Conjugation is a key step in this process, increasing the water solubility of these compounds. youtube.com
The primary conjugation pathway for bile acids involves the attachment of the amino acids glycine (B1666218) or taurine. nih.govyoutube.comyoutube.com However, glucuronidation, the conjugation with glucuronic acid, also serves as a detoxification and elimination pathway for certain bile alcohols and their metabolites. hmdb.ca UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for this reaction, which typically occurs in the liver. The resulting glucuronide conjugates are more water-soluble and can be more readily excreted. hmdb.ca
The excretion of bile acids and their metabolites is a highly efficient process involving the enterohepatic circulation. nih.govannualreviews.orgyoutube.comyoutube.comelsevier.es After being secreted into the bile and then the intestine to aid in digestion, the majority (about 95%) of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein for reuse. nih.govannualreviews.orgyoutube.com The small fraction that is not reabsorbed is excreted in the feces. hopkinsmedicine.orgyoutube.com Water-soluble conjugates, such as glucuronides, can also be excreted via the kidneys in the urine. hopkinsmedicine.org
Regulatory Mechanisms of this compound Metabolism
The primary regulatory mechanism is a negative feedback loop mediated by bile acids themselves. nih.govsiena.edu Bile acids returning to the liver via the enterohepatic circulation activate the farnesoid X receptor (FXR), a nuclear hormone receptor. nih.govmetwarebio.com Activated FXR, in turn, induces the expression of the small heterodimer partner (SHP), which then represses the transcription of the CYP7A1 gene, thus downregulating the rate-limiting step of the classic bile acid synthesis pathway. nih.gov
In the intestine, bile acids also activate FXR, leading to the production of fibroblast growth factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression. themedicalbiochemistrypage.orgnih.gov The hydrophobicity of the bile acid pool also plays a role in this regulation, with more hydrophobic bile acids being more potent inhibitors of bile acid synthesis. siena.edu
Molecular and Cellular Biological Roles of Cholestane 3,7,12,24,25,26 Hexol
Role as Intermediates in Bile Acid Biosynthesis Pathways
The primary role of Cholestane-3,7,12,24,25,26-hexol is as a minor intermediate in an alternative pathway of bile acid biosynthesis. While the main pathways for cholic acid synthesis involve the initial hydroxylation of the cholesterol side chain at the C-26 position, alternative routes involving hydroxylation at other positions, such as C-25, also exist. nih.govnih.gov
Research has identified (24S)-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24,25,26-hexol in human urine, suggesting it is a terminal product of one such pathway before potential side-chain cleavage. nih.gov The proposed immediate biosynthetic step is the 26-hydroxylation of the precursor 5 beta-cholestane-3 alpha,7 alpha,12 alpha,24,25-pentol. nih.gov This positions the hexol within a cascade of sequential hydroxylations.
Studies in humans have shown that the 25-hydroxylation pathway is a relatively inefficient route for producing cholic acid. nih.gov For instance, while the 26-hydroxylated intermediate 5 beta-cholestane-3 alpha, 7 alpha, 12 alpha, 26-tetrol is efficiently converted to cholic acid, its isomer, 5 beta-cholestane-3 alpha, 7 alpha, 12 alpha, 25-tetrol, is a poor substrate for this conversion. nih.gov This aligns with the finding that this compound is only a minor component of urinary bile alcohols, with an average daily excretion of approximately 28.6 micrograms. nih.gov
| Compound/Intermediate | Role in Pathway |
| 5β-Cholestane-3α,7α,12α,25-tetrol | An early intermediate in the 25-hydroxylation pathway. nih.gov |
| 5β-Cholestane-3α,7α,12α,24β,25-pentol | Formed from the 24-hydroxylation of the preceding tetrol. nih.gov |
| 5β-Cholestane-3α,7α,12α,24,25,26-hexol | Proposed to be formed via 26-hydroxylation of a pentol precursor. nih.gov |
| Cholic Acid | The end product of the main bile acid synthesis pathways. nih.gov |
Interaction with Cellular Receptors and Signaling Pathways
Direct studies investigating the interaction of this compound with specific cellular receptors have not been reported in the available literature. However, precursors within its metabolic pathway are known to be biologically active. The farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid synthesis, can be activated by bile acid intermediates. hmdb.ca Notably, 5β-cholestane-3α,7α,12α,25-tetrol, a precursor to the hexol, has been identified as an FXR activator. hmdb.ca This suggests a potential, though unconfirmed, role for highly hydroxylated cholestane (B1235564) derivatives in the feedback regulation of their own synthesis.
Modulation of Enzyme Activity (e.g., 7α-dehydroxylation inhibition)
However, other related cholestane derivatives have been shown to modulate the activity of different enzymes in sterol metabolism. For example, 5beta-Cholestane-3alpha,7alpha,12alpha-triol can inhibit la-hydroxylation. hmdb.ca This indicates that cholestane-based molecules possess the potential for enzyme modulation, though specific enzymatic targets for this compound remain unidentified.
| Biological Role | Finding for this compound |
| Sterol Homeostasis | Identified as an endogenous metabolite in human urine, indicating a role in cholesterol clearance. nih.gov |
| Bile Acid Intermediate | A minor intermediate in an alternative bile acid synthesis pathway. nih.gov |
| Receptor Interaction | No direct evidence. A precursor (5β-cholestane-3α,7α,12α,25-tetrol) is an FXR activator. hmdb.ca |
| Enzyme Modulation | No evidence of 7α-dehydroxylation inhibition. |
| In Vitro Activities | No dedicated studies on antioxidant, anti-inflammatory, or cytotoxic effects were found. |
In Vitro Studies on Biological Activities (e.g., antioxidant, anti-inflammatory, cytotoxic effects in cell models)
A comprehensive search of the scientific literature did not yield any in vitro studies specifically investigating the antioxidant, anti-inflammatory, or cytotoxic properties of this compound. Therefore, its potential activities in these areas remain uncharacterized.
Advanced Analytical Methodologies for Cholestane 3,7,12,24,25,26 Hexol Research
Chromatographic Separation Techniques
Chromatography is an indispensable tool for isolating cholestane-3,7,12,24,25,26-hexol from complex biological matrices. numberanalytics.com The choice of technique is often dictated by the sample's complexity and the analytical objective, whether it be quantification or structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds. nih.gov For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase their volatility. A common method involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov
This technique combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. numberanalytics.com In the study of urinary bile alcohols, GC-MS was instrumental in identifying a new bile alcohol, 5β-cholestane-3α,7α,12α,24,25,26-hexol, after isolation via ion-exchange chromatography and enzymatic hydrolysis. nih.gov The structure was confirmed by comparing its mass spectral data and chromatographic properties with a synthetic standard. nih.gov
Challenges in GC-MS analysis include the potential for thermal degradation of the analyte and the co-elution of structurally similar isomers. wikipedia.org However, tandem mass spectrometry (MS/MS) experiments can enhance specificity by targeting characteristic fragment ions. wikipedia.org
Table 1: GC-MS in Cholestane (B1235564) Derivative Analysis
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Conversion to trimethylsilyl (TMS) ethers to increase volatility. | nih.gov |
| Identification | Comparison of mass spectral data and retention times with synthetic standards. | nih.gov |
| Application | Identification of 5β-cholestane-3α,7α,12α,24,25,26-hexol in human urine. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly informative technique for the analysis of bile acids and their intermediates. nih.gov It is particularly well-suited for non-volatile and thermally labile molecules like this compound, as it typically does not require derivatization. mdpi.com
Modern LC-MS methods, especially those utilizing ultra-high-performance liquid chromatography (UHPLC), offer high resolution and rapid analysis times. numberanalytics.com Reverse-phase chromatography is commonly employed, separating compounds based on their polarity. nih.gov To achieve optimal separation of acidic molecules like bile acids, a buffered mobile phase is often used. nih.gov
The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, allowing for the quantification of numerous bile acids simultaneously in complex biological samples like serum, plasma, and liver tissue. mdpi.com Various ionization techniques, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are used to generate ions for mass analysis. nih.gov
Table 2: LC-MS Parameters for Bile Acid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reverse-phase (RP) with buffered mobile phase. | nih.gov |
| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) for high sensitivity and specificity. | mdpi.com |
| Application | Simultaneous quantification of multiple bile acids in biological matrices. | mdpi.com |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of bile acids and sterol intermediates. numberanalytics.comnih.gov When coupled with detectors like ultraviolet (UV) or refractive index (RI), HPLC can be effective for samples with high concentrations of the analyte. nih.gov However, for trace-level analysis, more sensitive detectors or pre-column derivatization may be necessary. nih.gov
A multi-step procedure involving gravity-flow silicic acid column chromatography followed by reverse-phase HPLC has been developed for the separation of complex mixtures of sterol intermediates in cholesterol biosynthesis. nih.gov This approach allows for the resolution of components based on their polarity and structure. nih.gov The use of isocratic solvent systems and relatively short elution times makes this a practical method for resolving intricate mixtures. nih.gov
Spectroscopic Techniques for Structural Elucidation
While chromatography excels at separation, spectroscopic techniques are paramount for the definitive structural elucidation of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both ¹H and ¹³C NMR are crucial for determining the precise stereochemistry and connectivity of atoms within the cholestane skeleton and its side chain.
In the study of cholestane derivatives, NMR has been used to differentiate between diastereoisomers. For instance, ¹³C NMR was successfully employed to distinguish between the 25R and 25S isomers of 5β-cholestane-3α,7α,26-triol based on small but significant differences in the chemical shifts of the side-chain carbons. researchgate.net Comprehensive NMR analysis, including 2D techniques like COSY, HSQC, and HMBC, is often required for the complete structural assignment of novel cholestane derivatives.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy would primarily be used to confirm the presence of hydroxyl (-OH) groups, which exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations would also be observable. While not providing the detailed structural map of NMR, IR spectroscopy offers a quick and effective method for functional group analysis. The structures of synthesized cholestane derivatives have been confirmed in part by IR spectroscopy. researchgate.net
X-ray Crystallography for Stereochemical Assignment
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. While a specific crystal structure of this compound is not readily found in the public domain, the application of this technique to related sterol and bile alcohol molecules provides a clear framework for its use in assigning the stereochemistry of this hexol.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, and from this pattern, a detailed electron density map of the molecule can be constructed. This map reveals the precise spatial arrangement of each atom, allowing for the definitive assignment of stereocenters.
For complex molecules like this compound, which possesses multiple chiral centers in both the steroid nucleus and the side chain, X-ray crystallography is invaluable. It can confirm the stereochemistry at positions C-3, C-5, C-7, C-12, and C-24, which is crucial for understanding its biological activity and metabolic pathways. Studies on related compounds, such as cholesterol and its hydroperoxide derivatives, have successfully utilized X-ray analysis to elucidate their detailed molecular structures and intermolecular interactions in the crystalline state. nih.gov Similarly, the crystal structures of cholesterol-cholestanol-dihydrate mixed crystals have been investigated using X-ray diffraction to understand their formation and properties. nih.gov
The successful application of X-ray crystallography to this compound would require obtaining a suitable single crystal of the compound, which can sometimes be a challenging step. However, the resulting structural information would be the gold standard for confirming its stereochemical integrity.
Mass Spectrometry Applications
Mass spectrometry (MS) is a cornerstone analytical technique in the study of this compound and other bile alcohols, offering high sensitivity and structural information from minute sample amounts. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of complex molecules like this compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" that is characteristic of the precursor ion's structure.
The fragmentation patterns of sterols and bile alcohols are influenced by the positions of hydroxyl groups and other functional groups on the steroid nucleus and side chain. nih.govresearchgate.net For this compound, MS/MS analysis would be expected to reveal characteristic neutral losses of water molecules from the multiple hydroxyl groups. Cleavage of the C-C bonds within the side chain would also generate diagnostic fragment ions, helping to pinpoint the location of the hydroxyl groups at C-24, C-25, and C-26.
For instance, studies on other polyhydroxylated steroids have shown that the fragmentation pathways can differentiate between isomers. mun.canih.gov By carefully analyzing the product ion spectra of this compound, researchers can gain detailed insights into its molecular structure and distinguish it from other isomeric hexols. The fragmentation behavior of related sterols, often involving cleavages in the steroid rings, provides a basis for interpreting the mass spectra of this compound. researchgate.net
Electrospray Ionization (ESI) and other Ionization Methods
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI, a solution of the analyte is sprayed through a highly charged capillary, generating gas-phase ions with minimal fragmentation. This makes it ideal for determining the molecular weight of the intact molecule.
ESI-MS can be readily coupled with liquid chromatography (LC) for the analysis of complex biological mixtures. nih.govresearchgate.net This allows for the separation of this compound from other bile alcohols and metabolites prior to detection by the mass spectrometer. The use of ESI in the negative ion mode is common for the analysis of acidic compounds, but for neutral molecules like this hexol, derivatization or the use of adduct formation (e.g., with ammonium (B1175870) or alkali metals) can enhance ionization efficiency in the positive ion mode. nih.govnih.gov
Other ionization techniques, such as atmospheric pressure chemical ionization (APCI), can also be employed for the analysis of sterols. APCI is generally more suitable for less polar compounds and can provide complementary information to ESI. researchgate.net
Quantitation in Biological Samples (e.g., Isotope-Labeled Standards)
Accurate quantification of this compound in biological samples such as urine, plasma, and tissues is crucial for understanding its physiological and pathological roles. Isotope dilution mass spectrometry is the gold standard method for this purpose. nih.govnih.gov
This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the earliest stage of preparation. The internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). Because the internal standard and the analyte have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation, thus correcting for any sample losses or variations in ionization efficiency.
In the mass spectrometer, the native analyte and the isotope-labeled standard are detected as separate ions with different mass-to-charge ratios. The concentration of the native analyte in the sample is then determined by comparing the ratio of its signal intensity to that of the known amount of the internal standard. This approach provides high precision and accuracy for the quantification of bile alcohols and other sterols in complex biological matrices. nih.govlipidmaps.org Commercially available isotope-labeled bile acid standards are often used in these quantitative studies. isotope.comisotope.com
Derivatization Strategies for Enhanced Analysis (e.g., TMS ethers, acetonides)
Due to the multiple hydroxyl groups, this compound is a polar and non-volatile compound. To improve its chromatographic properties and mass spectrometric detection, especially for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary. nih.gov
A common and effective derivatization strategy for hydroxylated steroids is the formation of trimethylsilyl (TMS) ethers. restek.com This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The resulting TMS ethers are much more volatile and thermally stable than the parent alcohol, allowing for their analysis by GC-MS. The mass spectra of TMS derivatives of sterols often show characteristic fragmentation patterns that can aid in structure elucidation. nih.gov
Another derivatization approach involves the formation of acetonides. Acetonide derivatives are formed by reacting diols with acetone (B3395972) in the presence of an acid catalyst. This can be particularly useful for distinguishing between different stereoisomers of vicinal diols, as the formation of the cyclic acetal (B89532) is dependent on the spatial arrangement of the hydroxyl groups.
The choice of derivatization strategy depends on the specific analytical method being employed and the information required. For comprehensive profiling of bile alcohols in biological samples, a combination of derivatization and different analytical platforms (e.g., GC-MS and LC-MS) is often used. nih.gov
Chemical Synthesis and Derivatization Strategies for Cholestane 3,7,12,24,25,26 Hexol and Analogs
Total Synthesis Approaches to Cholestane-3,7,12,24,25,26-hexol
A complete de novo total synthesis of this compound has not been a primary focus in the literature. Instead, synthetic efforts have concentrated on semi-synthetic strategies starting from complex, naturally abundant steroids. Cholic acid, which already contains the 3α, 7α, and 12α hydroxyl groups on the steroid nucleus, is the most common and logical starting material.
The general approach involves two main phases: modification of the cholic acid carboxyl group to build the required carbon side chain, followed by the regioselective and stereoselective introduction of the side-chain hydroxyl groups. One established method to extend the side chain is the Arndt-Eistert synthesis, which adds a methylene (B1212753) group to the carboxylic acid, converting it into a 25-homocholic acid derivative. researchgate.net This homologated intermediate can then be reacted with appropriate organometallic reagents, such as a methylmagnesium halide, to construct the C25, C26, and C27 portion of the side chain.
Subsequent hydroxylation of the side chain is the critical and often lowest-yielding step. The oxidation of unsaturated precursors is a common method. For instance, the synthesis of the related 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol can be achieved via performic acid oxidation of an unsaturated triol precursor. researchgate.netnih.gov This reaction hydroxylates a double bond in the side chain. A notable aspect of this particular method is that it was developed to avoid the formation of the 5β-cholestane-3α, 7α, 12α, 25, 26-pentol, indicating that the precise positioning of the double bond is crucial for directing the hydroxylation to the desired carbons (C24, C25) rather than the C25, C26 positions. researchgate.netnih.gov This implies that access to this compound could potentially be achieved through the carefully controlled oxidation of a Δ²⁵- or Δ²⁴-unsaturated precursor derived from cholic acid.
Table 1: Key Transformations in the Semi-Synthesis of Cholestane (B1235564) Polyols from Cholic Acid
| Starting Material | Key Reagent/Reaction | Intermediate Formed | Purpose |
|---|---|---|---|
| Cholic Acid | Arndt-Eistert Synthesis | 25-Homocholic acid | Side chain extension by one carbon researchgate.net |
| 25-Homocholic acid derivate | Methylmagnesium halide (Grignard) | C27 sterol side chain | Construction of the terminal side chain structure researchgate.net |
| Unsaturated Triol Precursor | Performic Acid | 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol | Side chain dihydroxylation researchgate.netnih.gov |
Stereoselective Synthesis of Specific Isomers
The biological activity of this compound is highly dependent on its stereochemistry, with multiple stereocenters on both the steroid nucleus (3α, 5β, 7α, 12α) and the side chain (C24, C25). While the stereochemistry of the nucleus is typically predetermined by the starting material (e.g., cholic acid), controlling the stereocenters on the side chain is a significant synthetic hurdle.
A primary method for introducing adjacent hydroxyl groups with specific stereochemistry is the dihydroxylation of a double bond. The oxidation of a Δ²⁴-double bond in a cholestane precursor using osmium tetroxide has been employed to synthesize (24R)- and (24S)-5β-cholestane-3α,7α,24,25-tetrols. nih.gov This reaction typically proceeds via a syn-addition, but often results in a mixture of diastereomers (epimers at C24) due to the two possible faces of attack on the double bond. These diastereomers are often separable by chromatographic techniques like thin-layer chromatography (TLC), allowing for the isolation of specific isomers. nih.gov The absolute configuration of the separated isomers can then be assigned using techniques such as circular dichroism and analysis of molecular rotation measurements. nih.gov
For more complex systems or when a specific, predetermined stereochemistry is required, chemists have turned to the chiral pool. In one instance, to unambiguously determine the C24 and C25 stereochemistry of a urinary bile alcohol, 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol, all four possible diastereoisomers were synthesized for comparison. researchgate.net This was accomplished by starting with chiral amino acids, which served as templates to set the desired stereochemistry of the side-chain fragments before their attachment to the steroid nucleus. researchgate.net Such an approach, while laborious, provides unequivocal proof of stereochemistry.
These strategies highlight that achieving stereoselectivity for the hexol at positions C24 and C25 relies heavily on either the facial selectivity of a dihydroxylation reaction on a Δ²⁴-precursor or the use of pre-functionalized, enantiomerically pure building blocks for the side chain.
Preparation of Labeled this compound for Mechanistic Studies (e.g., Deuterium-labeled)
To trace the metabolic fate of this compound and to elucidate its biosynthetic pathways, isotopically labeled versions are invaluable tools. Deuterium (B1214612) (²H or D) is a common choice for a stable isotope label as it can be detected by mass spectrometry and NMR spectroscopy without the complications of radioactivity.
While the specific synthesis of deuterium-labeled this compound is not detailed in the literature, the synthesis of closely related labeled analogs demonstrates the feasibility and the methodologies that would be employed. For example, (3α,5β,7α,12α,23S)-Cholestane-3,7,12,23,25-pentol-d6 is available as a stable isotope standard. lgcstandards.com The "-d6" designation suggests multiple deuterium atoms incorporated into the cholestane framework.
General methods for deuterium labeling of steroids can be readily adapted. These include:
Reduction with deuterated reagents: Ketone functionalities on the steroid nucleus or side chain can be reduced using a deuteride (B1239839) source like sodium borodeuteride (NaBD₄) to introduce a deuterium atom at a specific position.
Base-catalyzed exchange: Protons on carbons adjacent to a carbonyl group (α-protons) can be exchanged for deuterium by treating the steroid with a base in the presence of a deuterium source like deuterium oxide (D₂O).
Catalytic deuteration: Double bonds can be reduced using deuterium gas (D₂) and a metal catalyst (e.g., Palladium on carbon) to install two deuterium atoms across the former double bond.
The synthesis of these labeled compounds allows for quantitative analysis in biological samples using isotope dilution mass spectrometry and enables detailed studies of enzyme mechanisms and metabolic transformations in vivo and in vitro.
Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations
The synthesis of structural analogues of this compound is crucial for investigating structure-activity relationships (SAR), particularly for understanding the substrate specificity of enzymes involved in bile acid biosynthesis. By systematically modifying the structure, researchers can probe which functional groups are essential for biological activity.
Much of the synthetic work in this area has been driven by the need to understand the alternative "25-hydroxylation pathway" of cholic acid biosynthesis, which has been observed in certain metabolic disorders like cerebrotendinous xanthomatosis (CTX). researchgate.net To study the individual biochemical steps of this pathway, a variety of analogs, primarily tetrols and pentols with hydroxyl groups at different side-chain positions, have been prepared. researchgate.netnih.gov For example, the synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol provided the necessary standards to confirm their existence in patients and to use them as substrates in enzymatic assays. researchgate.netnih.gov
Further SAR studies have involved the synthesis of analogs with modified side chains to probe the metabolism of dietary plant sterols. The synthesis of (24R)- and (24S)-24-methyl-5β-cholestane-3α,7α,12α,25-tetrols, epimeric at the C-24 position, was undertaken to create analytical standards for studying the metabolism of campesterol (B1663852) and sitosterol. researchgate.net Similarly, the synthesis of various stereoisomers of 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol was critical in identifying the precise structure of a urinary biomarker. researchgate.net
These examples demonstrate that targeted synthesis of analogs—differing in the number or position of hydroxyl groups, stereochemistry, or side-chain alkylation—is a powerful strategy to dissect complex metabolic pathways and identify the structural requirements for molecular recognition and transformation by enzymes.
Table 2: Selected Synthetic Analogues and Their Investigative Purpose
| Compound Analogue | Structural Difference from Parent Hexol | Purpose of Synthesis | Reference(s) |
|---|---|---|---|
| 5β-Cholestane-3α,7α,12α,25-tetrol | Lacks C24 and C26 hydroxyl groups | To study the 25-hydroxylation pathway of cholic acid biosynthesis | researchgate.netnih.gov |
| 5β-Cholestane-3α,7α,12α,24ξ,25-pentol | Lacks C26 hydroxyl group; mixed C24 stereochemistry | To study the 25-hydroxylation pathway of cholic acid biosynthesis | researchgate.netnih.gov |
| (24R/S)-24-Methyl-5β-cholestane-3α,7α,12α,25-tetrols | Lacks C26 hydroxyl; has C24 methyl group | Analytical standards for studying plant sterol metabolism | researchgate.net |
Mechanistic Involvement of Cholestane 3,7,12,24,25,26 Hexol in Pathophysiological Processes
Accumulation in Sterol Storage Disorders (e.g., Cerebrotendinous Xanthomatosis - CTX)
Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder characterized by the accumulation of cholestanol (B8816890) and cholesterol in various tissues, most notably the brain and tendons. nih.gov This accumulation is a direct result of a dysfunctional bile acid synthesis pathway.
The primary defect in CTX lies in mutations within the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. nih.gov This enzyme is crucial for the normal synthesis of bile acids from cholesterol. Its deficiency disrupts the pathway, leading to a significant reduction in the formation of chenodeoxycholic acid and a subsequent overactivation of the cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis.
This enzymatic blockage causes a redirection of cholesterol metabolism, resulting in the formation and accumulation of intermediate metabolites. Among these are bile alcohols, including cholestane-3α,7α,12α,25,26-pentol and the specific focus of this article, cholestane-3,7,12,24,25,26-hexol. nih.gov An unrecognized pentahydroxy bile alcohol, 5 beta-cholestane-3 alpha, 7 alpha, 12 alpha, 25, 26-pentol, has been identified in the bile and feces of individuals with CTX. nih.gov The marked increase in the biliary excretion of 7α-hydroxy-4-cholesten-3-one (C4) in CTX patients is a key factor, as C4 is a precursor to the formation of cholestanol. nih.gov
The accumulation of cholestanol and other sterols, including this compound, contributes significantly to the clinical manifestations of CTX. While the precise molecular mechanisms are still under investigation, it is understood that the deposition of these lipids in tissues leads to the formation of xanthomas (tumor-like masses) and progressive neurological dysfunction. The accumulation of cholestanol in the brain is a key aspect of the disease's pathology. nih.gov The mechanism involves a significant flux of the bile acid precursor 7α-hydroxy-4-cholesten-3-one across the blood-brain barrier, which is then converted into cholestanol. nih.gov
Emerging Research on Biomarker Potential in Disease States (e.g., Lung Cancer)
Recent metabolomic studies have highlighted the potential of bile alcohol derivatives as biomarkers for certain diseases, including lung cancer. This research is still in its early stages but shows promise for the development of novel diagnostic tools.
An untargeted metabolomics study identified four potential urinary biomarkers for the diagnosis of lung cancer. nih.gov One of these was initially an unidentified feature with a mass-to-charge ratio (m/z) of 561+, which was later tentatively identified as 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol glucuronide. nih.govresearchgate.net This compound is structurally related to this compound. Further investigation revealed that the aglycone (the non-sugar part) of this biomarker in the urine of lung cancer patients was the 24R,25S stereoisomer. nih.gov The presence of 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol glucuronide has also been noted as a potential serum biomarker for epithelial ovarian cancer. researchgate.net
The identification and validation of bile alcohol glucuronides as biomarkers involve sophisticated analytical techniques. Untargeted metabolomics, which aims to measure all small molecules in a biological sample, is a powerful initial approach. nih.gov This is typically followed by targeted methods for validation and quantification.
Key methodological steps include:
Sample Preparation: This may involve enzymatic treatment, such as with β-glucuronidase, to release the aglycone from its glucuronide conjugate for easier analysis. nih.gov
Chromatography: Techniques like liquid chromatography (LC) are used to separate the complex mixture of metabolites in a biological sample. nih.gov
Mass Spectrometry (MS): MS is used to detect and identify the separated compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net
Synthesis of Standards: To confirm the identity and stereochemistry of a potential biomarker, authentic standards of all possible isomers are often synthesized for comparison. nih.gov
Various digestion methods for bile proteomics are also being evaluated to optimize the analysis of potential biliary biomarkers. nih.gov
Interaction with Microbial Metabolism (e.g., Gut Microbiota Effects on 7α-dehydroxylation)
The gut microbiota plays a significant role in the metabolism of bile acids, including the 7α-dehydroxylation of primary bile acids to form secondary bile acids. nih.govfrontiersin.org This process is primarily carried out by a limited number of bacterial species within the gut. scienceopen.com
The 7α-dehydroxylation pathway is a multi-step process. frontiersin.org It begins with the deconjugation of bile acids by bile salt hydrolases (BSH), followed by the removal of the 7α-hydroxyl group. frontiersin.org The genes responsible for this transformation are found in a bile-acid-inducible (bai) operon. nih.gov Key bacterial players in this process belong to the Firmicutes phylum, particularly species of Clostridium and Eubacterium. scienceopen.com The Hylemon-Björkhem pathway describes the mechanism of cholic acid 7-dehydroxylation, which involves the formation of a 3-oxo-Δ4 intermediate. nih.gov While the direct 7α-dehydroxylation of this compound by the gut microbiota is not extensively documented, the established pathways for related bile acids suggest a potential for microbial interaction.
Future Directions and Emerging Research Avenues for Cholestane 3,7,12,24,25,26 Hexol Studies
Elucidation of Unexplored Biological Functions and Regulatory Networks
While recognized as an intermediate in bile acid metabolism, the full spectrum of biological activities for Cholestane-3,7,12,24,25,26-hexol remains largely unexplored. Current research provides a foundation for deeper investigation into its specific roles. For instance, related bile alcohols are known to be crucial for understanding the 25-hydroxylation pathway of cholic acid biosynthesis. researchgate.netnih.gov The synthesis of these compounds is often undertaken specifically to enable in vivo and in vitro studies to probe these metabolic pathways. researchgate.netnih.gov
A significant area of emerging research is the role of these sterols in disease pathology. In the rare genetic disorder cerebrotendinous xanthomatosis (CTX), patients secrete various C27 bile alcohols, indicating an alternative pathway of bile acid synthesis involving 25-hydroxylated intermediates. researchgate.net Furthermore, a related compound, 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol, has been identified as a potential urinary biomarker for lung cancer, highlighting a possible connection between these sterols and oncogenic processes that warrants further investigation. researchgate.net Future studies will likely focus on identifying the specific protein receptors, enzymes, and signaling cascades that this compound interacts with to regulate these processes.
Development of Advanced Analytical Techniques for Comprehensive Profiling
The accurate detection and quantification of this compound and its isomers are critical for understanding their biological significance. Traditional methods used to confirm the structure of related synthetic compounds include gas-liquid chromatography, infrared spectroscopy, proton magnetic resonance, and mass spectrometry. researchgate.netnih.gov
However, the complexity of the sterol metabolome necessitates the development of more advanced analytical techniques. Comprehensive profiling requires methods that can distinguish between closely related stereoisomers and quantify them in complex biological matrices. Modern mass spectrometry-based metabolomics, coupled with sophisticated chromatographic separation, is central to this effort. researchgate.net
A promising avenue is the use of ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge. The collision cross-section (CCS) is a key parameter measured by this technique. In silico prediction of CCS values for different adducts of this compound provides a valuable reference for its identification in untargeted experiments. uni.lu These predicted values can help to confidently identify the compound in complex mixtures, even when authentic standards are unavailable.
Interactive Data Table: Predicted Collision Cross Section (CCS) Values
The following table presents predicted CCS values (in square angstroms, Ų) for various adducts of 5β-cholestane-3α,7α,12α,24,25,26-hexol, calculated using CCSbase. uni.lu This data is instrumental for advanced analytical methods like IM-MS.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 469.35238 | 218.4 |
| [M+Na]⁺ | 491.33432 | 217.7 |
| [M-H]⁻ | 467.33782 | 213.0 |
| [M+NH₄]⁺ | 486.37892 | 231.2 |
| [M+K]⁺ | 507.30826 | 213.1 |
| [M+H-H₂O]⁺ | 451.34236 | 216.0 |
| [M+HCOO]⁻ | 513.34330 | 212.7 |
Novel Synthetic Routes for Diverse Analogs and Probes
The chemical synthesis of this compound and its analogs is fundamental to advancing its biological study. The availability of pure compounds is essential for use as standards in analytical studies and for functional assays. Research has focused on developing synthetic routes that offer higher yields and greater purity than previously published methods. researchgate.netnih.gov
One established approach involves the synthesis of related compounds, such as 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24ξ,25-pentol, starting from cholic acid. researchgate.net Modifications to existing procedures have been explored to improve outcomes. For example, one synthetic strategy for a pentol derivative utilized performic acid oxidation of an unsaturated triol. While this route gave a lower yield, it was advantageous because it prevented the formation of the contaminating 5β-cholestane-3α,7α,12α,25,26-pentol, which is otherwise difficult to separate. researchgate.netnih.gov
Future synthetic efforts will likely focus on creating a wider variety of analogs. This includes the stereospecific synthesis of different isomers to determine the precise stereochemistry required for biological activity. researchgate.net Additionally, the development of molecular probes, such as deuterium-labeled versions for use as internal standards in mass spectrometry or fluorescently tagged analogs for imaging studies, will be a critical enabler of future research. researchgate.net
Computational Modeling and Simulation of this compound Interactions
While direct experimental data on the interactions of this compound is limited, computational approaches offer a powerful tool to predict its behavior and guide future experiments. The foundation of such modeling lies in its computed chemical properties. nih.gov
Computational tools can predict key molecular descriptors, such as the octanol-water partition coefficient (XLogP3), which is estimated at 2.7, and the topological polar surface area (TPSA), calculated to be 121 Ų. nih.gov These descriptors suggest a molecule with both hydrophobic and hydrophilic regions, capable of interacting with lipids and proteins within a biological membrane or an enzyme's active site.
Future computational studies will likely employ molecular docking and molecular dynamics simulations to model the interaction of this compound with specific protein targets, such as nuclear receptors or metabolic enzymes involved in the bile acid pathways. Furthermore, the predicted collision cross-section values can be used to generate more accurate three-dimensional structural models of the molecule in the gas phase, providing insights into its conformational flexibility. uni.lu These simulations can generate hypotheses about binding affinity and specificity that can then be tested experimentally.
Role in Inter-Organ Communication and Systemic Metabolism
The metabolism of cholestane-derived sterols is a key example of inter-organ communication, primarily involving the liver, gut, and kidneys. The liver is the central site for the synthesis and metabolic processing of these compounds. A related compound, Cholestane-3,7,12,25-tetrol, is known to be metabolized in the liver by UDP glucuronyltransferase. hmdb.ca This process, known as glucuronidation, attaches a highly water-soluble glucuronic acid moiety to the sterol. hmdb.ca
This metabolic transformation is crucial for systemic detoxification and clearance. The resulting glucuronide conjugate is significantly more water-soluble than the parent compound, which facilitates its excretion from the body via the kidneys into the urine. hmdb.ca It is highly probable that this compound undergoes a similar metabolic fate.
Future research will aim to precisely map these metabolic pathways and understand their regulation. Investigating how diseases in one organ, such as liver disease, affect the systemic profile of these bile alcohols could provide new diagnostic insights. Understanding the role of these molecules in the communication between the liver and other organs like the kidney is a critical emerging avenue for comprehending systemic metabolic health and disease.
Q & A
Q. Why do some studies report low recovery of cholestane derivatives in fossil extracts despite high thermal stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
